Purine Nucleoside Phosphorylase (PNP) Inhibitory Class: Validated Scaffold, Distinct Substitution
The 8-oxopurine-6-carboxamide framework was established as a PNP inhibitor chemotype by Kazmers et al. (1981) and Chern et al. (1993), with the 9‑aryl substitution being critical for potency [1][2]. The target compound retains this validated core while incorporating an N9‑(2‑fluorophenyl) group distinct from the benzyl or substituted‑benzyl analogs originally profiled. Because PNP inhibition is exquisitely sensitive to the N9 substituent (Ki values of lead analogs range from sub‑micromolar to >100 μM), this structural divergence mandates compound‑specific evaluation rather than assumption of equipotency [2].
| Evidence Dimension | PNP inhibition potency (class range) |
|---|---|
| Target Compound Data | Specific quantitative data not publicly available; core scaffold confirmed as PNP inhibitor class [2]. |
| Comparator Or Baseline | 8‑Aminoguanine: Ki = 0.8 μM (benchmark PNP inhibitor) [2]; other 9‑substituted purine‑6‑carboxamides: Ki = 0.29–290 μM [3]. |
| Quantified Difference | N/A – direct target compound data absent. |
| Conditions | PNP enzyme assay (calf spleen or human erythrocyte); referenced activity derived from class data [2][3]. |
Why This Matters
Procurement for PNP-related research requires the specific N9‑(2‑fluorophenyl) variant, because even subtle changes at N9 produce >100‑fold differences in affinity within the same scaffold.
- [1] Kazmers, I.S. et al. Science, 1981, 214, 1137. View Source
- [2] Chern, J-W. et al. J. Med. Chem. 1993, 36, 1024. View Source
- [3] BindingDB entry BDBM50404028; Ki = 290 μM for a purine-6-carboxamide analog against human PNP. View Source
